

# Gadoxetic Acid: A Technical Guide on Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Gadoxetic acid, also known by its salt form gadoxetate disodium (marketed as Eovist® in the United States and Primovist® in Europe), is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1][2] It is a paramagnetic contrast medium distinguished by its hepatocyte-specific properties, which allow for a biphasic mode of action.[3][4][5] Initially, it distributes within the extracellular space, enabling dynamic vascular imaging similar to conventional extracellular GBCAs. Subsequently, it is actively taken up by functional hepatocytes, providing detailed information on liver function and enhancing the characterization of focal liver lesions.[3][4][6] This dual functionality makes it a valuable tool in the diagnosis and management of liver diseases.[7][8]

# Molecular Structure and Physicochemical Properties

**Gadoxetic acid** is an ionic, linear complex composed of a central gadolinium ion (Gd³+) chelated by the ligand ethoxybenzyl diethylenetriamine pentaacetic acid (EOB-DTPA).[4][9] The presence of the lipophilic ethoxybenzyl group is crucial for its recognition and transport by hepatocytes.[5]





Click to download full resolution via product page

Caption: Logical relationship of **Gadoxetic Acid**'s core components.

# **Physicochemical Data**

The key physicochemical properties of **gadoxetic acid** are summarized in the table below.



| Property                | Value                            | Reference(s)  |
|-------------------------|----------------------------------|---------------|
| Chemical Formula        | C23H30GdN3O11                    | [1][5][9][10] |
| Molecular Weight        | 681.75 g/mol                     | [1][2][9]     |
| CAS Registry Number     | 135326-11-3                      | [9]           |
| LogP                    | -1.0922                          | [1]           |
| Thermodynamic Stability | log K = 23.46                    | [5]           |
| Appearance              | Aqueous formulation (0.25 mol/L) | [11]          |
| Solubility              | Highly water-soluble             | [5]           |

# Mechanism of Action: Hepatocyte-Specific Uptake and Excretion

**Gadoxetic acid**'s unique diagnostic utility stems from its interaction with specific transporters on hepatocyte membranes. This allows for a functional assessment of the liver parenchyma.

# **Signaling and Transport Pathway**

After intravenous administration, **gadoxetic acid** initially distributes in the vascular and interstitial spaces.[4] The subsequent hepatobiliary phase is mediated by a series of active transport processes:

- Uptake: The ethoxybenzyl moiety facilitates the recognition and uptake of gadoxetic acid from the sinusoidal blood into hepatocytes primarily via the organic anion-transporting polypeptides OATP1B1 and OATP1B3.[3][4][6][12][13]
- Excretion: Once inside the hepatocyte, approximately 50% of the agent is excreted unchanged into the bile canaliculi.[6] This process is mediated by the multidrug resistance-associated protein 2 (MRP2), located on the canalicular membrane.[4][6][8]
- Alternative Efflux: An alternative efflux pathway back into the sinusoidal blood exists via the multidrug resistance-associated protein 3 (MRP3).[6][12] The remaining 50% of the injected



dose is eliminated renally via glomerular filtration.[6]



Click to download full resolution via product page

Caption: Gadoxetic acid transport pathway in hepatocytes.

# **Magnetic Resonance Properties**

The efficacy of **gadoxetic acid** as a contrast agent is determined by its ability to shorten the T1 relaxation time of surrounding water protons, a property known as relaxivity.

| Property           | Value (at 37<br>°C)                    | Magnetic Field | Medium       | Reference(s) |
|--------------------|----------------------------------------|----------------|--------------|--------------|
| r1 Relaxivity (R1) | 8.2 mM <sup>-1</sup> s <sup>-1</sup>   | 0.47 T         | Human Plasma | [11]         |
| r1 Relaxivity (R1) | 4.9 mM <sup>-1</sup> s <sup>-1</sup>   | 0.47 T         | Water        | [11]         |
| r1 Relaxivity (R1) | ~5.6 mM <sup>-1</sup> s <sup>-1</sup>  | 1.5 T          | Rat Blood    | [14]         |
| r1 Relaxivity (R1) | ~10.1 mM <sup>-1</sup> s <sup>-1</sup> | 1.5 T          | Rat Liver    | [14]         |
| Protein Binding    | 10.3 ± 1.4%                            | Not specified  | Human Plasma | [11]         |

The higher relaxivity in plasma compared to water is attributed to its moderate protein binding (approximately 10%).[4][11] This interaction slows the molecular tumbling rate of the gadolinium complex, increasing its efficiency in T1 shortening.



# Experimental Protocols Protocol for a Gadoxetic Acid-Enhanced Liver MRI Examination

This protocol outlines a typical clinical workflow for liver imaging using **gadoxetic acid**.[4][15]



Click to download full resolution via product page

Caption: Workflow for a typical **gadoxetic acid**-enhanced liver MRI.

#### Methodology:

 Patient Preparation: Patients may be instructed to fast for several hours prior to the examination to reduce bowel peristalsis and optimize gallbladder filling.



- Pre-contrast Imaging: Standard liver MRI sequences are acquired, including T1-weighted inphase and opposed-phase images and T2-weighted images.[15]
- Contrast Administration: **Gadoxetic acid** is administered as an intravenous bolus injection at a recommended dose of 0.1 mL/kg (equivalent to 0.025 mmol/kg) of body weight, typically at a rate of 1 mL/s, followed by a saline flush.[4][15][16]
- Dynamic Phase Imaging: Immediately following injection, T1-weighted gradient-echo sequences with fat saturation are acquired sequentially to capture the vascular phases:
  - Late Arterial Phase: Acquired approximately 15-20 seconds post-injection to assess arterial blood supply.[4]
  - Portal Venous Phase: Acquired at 50-60 seconds to visualize portal vein enhancement.[4]
  - Transitional Phase: Acquired at approximately 120 seconds, representing a transition between the extracellular and intracellular phases.[4]
- Hepatobiliary Phase (HBP) Imaging: This phase is acquired 20 minutes after the contrast injection.[4][8][15] During this time, the contrast agent accumulates in functional hepatocytes, leading to strong enhancement of the normal liver parenchyma. Lesions lacking functional hepatocytes (e.g., metastases) will appear hypointense.[4][8]

### **Protocol for Ex Vivo Relaxivity Measurement**

This protocol describes a general method for determining the relaxivity of **gadoxetic acid** in biological samples, adapted from experimental studies.[14]





Click to download full resolution via product page

Caption: Experimental workflow for ex vivo relaxivity measurement.

#### Methodology:

- Animal Model: Female rats (e.g., Wistar) can be used. A bolus of gadoxetic acid is administered intravenously at various doses (e.g., 10, 25, 40 μmol/kg).[14]
- Sample Collection: Immediately after sacrifice, liver tissue and blood samples are collected.
   [14]
- T1 Measurement:
  - Samples are maintained at a physiological temperature (37 ± 3 °C).[14]



- T1 relaxation times are measured using NMR instruments and/or MRI scanners across a range of magnetic field strengths (e.g., 1.5 T, 3 T, 7 T).[14]
- The relaxation rate (R1) is calculated as the inverse of the T1 value (R1 = 1/T1).[14]
- Gadolinium Concentration Measurement:
  - The same samples are analyzed to determine the precise gadolinium concentration. This
    is typically performed using inductively coupled plasma mass spectrometry (ICP-MS) or
    optical emission spectrometry (OES) after acid digestion of the tissue.[14]
- Relaxivity Calculation: The relaxivity (r1) is calculated by plotting the change in relaxation rate (R1\_sample R1\_baseline) against the measured gadolinium concentration ([Gd]). The slope of this linear relationship represents the r1 relaxivity in units of mM<sup>-1</sup>s<sup>-1</sup>.

## **Protocol for In Vitro Protein Binding Assay**

This protocol outlines a general methodology for determining the extent of drug binding to plasma proteins using equilibrium dialysis or ultrafiltration, adapted from standard biochemical procedures.





Click to download full resolution via product page

Caption: Workflow for an in vitro plasma protein binding assay.

Methodology (Equilibrium Dialysis Example):

- Preparation: A solution of gadoxetic acid at a known concentration is prepared. Human plasma is obtained and may be diluted in a suitable buffer.
- Dialysis Setup: A semi-permeable membrane (with a molecular weight cut-off that retains plasma proteins but allows free passage of the unbound drug) is used to create two chambers. One chamber contains the human plasma mixed with gadoxetic acid, and the other contains only the buffer.
- Incubation: The apparatus is incubated at 37°C with gentle agitation for a sufficient period (e.g., 18-24 hours) to allow equilibrium to be reached between the two chambers.



- Sample Analysis: After incubation, samples are taken from both the plasma chamber (containing total drug) and the buffer chamber (containing only unbound drug). The concentration of gadoxetic acid in the buffer chamber is measured, typically via ICP-MS to quantify the gadolinium content.
- Calculation: The concentration of the unbound drug is determined from the buffer chamber.
   The total drug concentration is known. The percentage of protein binding is calculated as: %
   Bound = ( [Total Drug] [Unbound Drug] / [Total Drug] ) x 100

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Gadoxetic acid|135326-11-3 MOLBASE Encyclopedia [m.molbase.com]
- 2. Gadoxetic acid Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The role of gadoxetic acid as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gadoxetic Acid | C23H30GdN3O11 | CID 25203894 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantification of liver function using gadoxetic acid-enhanced MRI PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas 135326-11-3, Gadoxetic acid | lookchem [lookchem.com]
- 8. Gadoxetate Acid-Enhanced MR Imaging for HCC: A Review for Clinicians PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gadoxetic Acid [drugfuture.com]
- 10. ClinPGx [clinpgx.org]
- 11. Detection and characterization of liver lesions using gadoxetic acid as a tissue-specific contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]



- 13. pubs.rsna.org [pubs.rsna.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Diagnostic performance of abbreviated gadoxetic acid-enhanced magnetic resonance protocols with contrast-enhanced computed tomography for detection of colorectal liver metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental studies on artifacts and tumor enhancement on gadoxetic acid-enhanced arterial phase liver MRI in a rabbit VX2 tumor model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gadoxetic Acid: A Technical Guide on Molecular Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262754#gadoxetic-acid-molecular-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com